molecular formula C7H9NS B12890606 5-Methyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole CAS No. 365998-43-2

5-Methyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole

Cat. No.: B12890606
CAS No.: 365998-43-2
M. Wt: 139.22 g/mol
InChI Key: BSNUSKCXBQVKOX-UHFFFAOYSA-N
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Description

5-Methyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole is a bicyclic heterocyclic compound featuring a fused thiophene and pyrrole ring system. The methyl group at the 5-position influences its electronic and steric properties, making it a versatile scaffold for chemical modifications.

Properties

CAS No.

365998-43-2

Molecular Formula

C7H9NS

Molecular Weight

139.22 g/mol

IUPAC Name

5-methyl-4,6-dihydrothieno[2,3-c]pyrrole

InChI

InChI=1S/C7H9NS/c1-8-4-6-2-3-9-7(6)5-8/h2-3H,4-5H2,1H3

InChI Key

BSNUSKCXBQVKOX-UHFFFAOYSA-N

Canonical SMILES

CN1CC2=C(C1)SC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thiophene derivative with a suitable amine under acidic or basic conditions to form the desired pyrrole ring . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of 5-Methyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

5-Methyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-Methyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to modulate their activity. The exact pathways involved can vary, but often include binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Thieno[2,3-c]pyrrole derivatives vary significantly based on substituents, which dictate their physicochemical and functional properties:

Compound Name Substituents/Modifications Key Properties/Applications Evidence Source
5-Methyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole Methyl group at 5-position Enhanced solubility; potential intermediate in drug synthesis
5-(tert-Butoxycarbonyl)-3-fluoro derivative tert-Butoxycarbonyl, fluorine at 3-position Improved stability; electronic modulation for reactivity
2-Bromo-5,6-dihydrothieno[2,3-c]pyridin-7-one Bromine at 2-position; ketone moiety Electrophilic site for cross-coupling reactions
5-(4-Aminophenyl) derivative Aryl amine substituent Potential bioactivity (e.g., antimicrobial)
5-Hexyl-4H-thieno[2,3-c]pyrrole (Compound 2) Hexyl group at 5-position Polymorph formation; fluorescence applications

Key Observations :

  • Methyl vs. Alkyl Chains : The methyl group in the target compound likely improves solubility compared to bulkier analogs like 5-hexyl derivatives, which exhibit distinct polymorphic behavior and fluorescence due to extended alkyl chains .
  • Electron-Withdrawing Groups : Fluorine and bromine substituents enhance reactivity for further functionalization (e.g., cross-coupling) or stabilize intermediates in synthetic pathways .

Physicochemical and Functional Properties

  • Solubility : Methyl and smaller substituents improve solubility, whereas extended alkyl chains (e.g., hexyl) reduce it, complicating spectral characterization .
  • Polymorphism : Compounds with alkyl chains (e.g., 5-hexyl) form optically distinguishable polymorphs with unique fluorescence spectra, critical for optoelectronic applications .
  • Reactivity : Brominated derivatives serve as intermediates in cross-coupling reactions, while fluorine-substituted analogs exhibit enhanced metabolic stability .

Biological Activity

5-Methyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Property Details
Molecular Formula C8H9N
Molecular Weight 135.17 g/mol
CAS Number 156496-83-2
IUPAC Name 5-Methyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole

Antimicrobial Activity

Research indicates that 5-methyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole exhibits significant antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains. For instance, it has been tested against both Gram-positive and Gram-negative bacteria, demonstrating potent activity with minimum inhibitory concentrations (MICs) in the low micromolar range .

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies have revealed that 5-methyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole can induce apoptosis in cancer cell lines. Notably, it has shown cytotoxic effects against several types of cancer cells, including HepG2 (liver cancer) and HeLa (cervical cancer) cells. The IC50 values for these activities typically range from 20 to 50 µM .

The biological activity of 5-methyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival pathways.
  • Induction of Apoptosis : Studies have shown that treatment with this compound leads to increased levels of pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2 .
  • Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest in cancer cells, preventing their division and growth .

Study on HepG2 Cells

In a recent study focusing on HepG2 cells treated with 5-methyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole:

  • Objective : To evaluate the cytotoxic effects and mechanism of action.
  • Findings : The compound induced apoptosis characterized by increased caspase activity and changes in mitochondrial membrane potential. The percentage of apoptotic cells increased significantly compared to controls .

Comparative Analysis with Other Compounds

A comparative study evaluated the efficacy of 5-methyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole against other known anticancer agents:

Compound IC50 (µM) Mechanism
5-Methyl-5,6-dihydro...30Apoptosis induction
Sunitinib261Tyrosine kinase inhibition
Compound K40Multi-target kinase inhibition

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